N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thienopyrazole group, and a dimethylbenzamide group . These groups are common in many bioactive compounds and could potentially confer a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thienopyrazole ring, a fluorophenyl group, and a dimethylbenzamide group . These groups could potentially interact with biological targets in specific ways, influencing the compound’s overall biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase the compound’s stability and influence its interactions with biological targets .Scientific Research Applications
Antimicrobial Activity
Desai et al. (2013) synthesized a series of compounds, including 2-(5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones, which demonstrated potent inhibitory action against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. This research showcases the potential application of such compounds in developing new antimicrobial agents (Desai, N., Joshi, V. V., & Rajpara, K. M., 2012).
Antifungal and Anticancer Properties
Zhang et al. (2019) designed and synthesized a series of aromatic carboxamides with a diphenylamine scaffold that exhibited significant antifungal activities. This study indicates the potential use of such compounds in agricultural applications to protect crops from fungal diseases (Zhang, A., Yue, Y., & Yang, J., 2019). Additionally, Ahsan (2012) explored 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues for their anticancer activity, particularly highlighting compound 4h for its effectiveness against leukemia cell lines, suggesting a pathway for new cancer treatments (Ahsan, M., 2012).
Drug Efficacy and Molecular Corroboration
Thangarasu et al. (2019) synthesized novel pyrazole derivatives and evaluated their antioxidant, anti-breast cancer, and anti-inflammatory properties. The study included molecular docking to examine the interaction between the synthesized compounds and enzymes responsible for inflammation and breast cancer, showcasing the potential of these compounds in drug development (Thangarasu, P., Manikandan, A., & Thamaraiselvi, S., 2019).
Fluorescent Probes and Detection Techniques
Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. The probe's design and functional mechanism offer insights into creating sensitive and selective detection techniques for environmental and biological sciences (Wang, Z., Han, D., & Jia, W., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-12-7-13(2)9-14(8-12)20(25)22-19-17-10-27(26)11-18(17)23-24(19)16-5-3-15(21)4-6-16/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMUMHKGWLJYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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